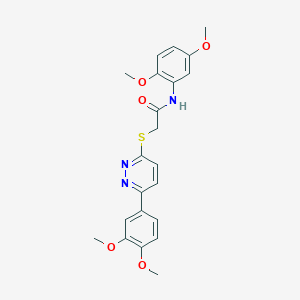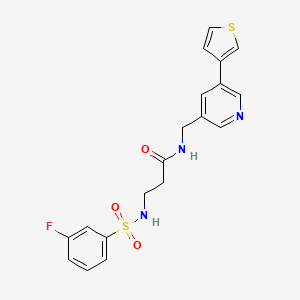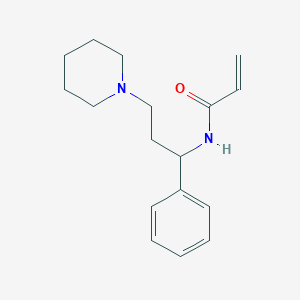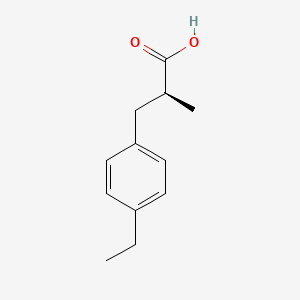
N-(2,5-dimethoxyphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
カタログ番号 B2606459
CAS番号:
872688-80-7
分子量: 441.5
InChIキー: XTUQPSBRIAVZMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as DPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPTA is a thioacetamide derivative that has been shown to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
- The compound has been utilized in the synthesis of complex organic structures, such as the core of shermilamine alkaloids. This includes processes like oxidative cyclisation, which is a critical step in creating intricate molecular architectures (Townsend & Jackson, 2003).
- Research also involves the development of new derivatives of triazolo[3,4-b][1,3,4]thiadiazin-3-yl, showcasing the versatility of the compound in creating diverse chemical structures with potential biological activities (Shakir, Ali, & Hussain, 2017).
Potential Pharmacological Applications
- Investigations into the anticonvulsant properties of similar compounds reveal the potential for N-(2,5-dimethoxyphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide derivatives in treating epilepsy. This research includes in silico and in vivo pharmacological studies, highlighting the compound's multifactorial mechanism of anticonvulsant activity (Severina et al., 2020).
Molecular Docking and ADMET Studies
- The compound's derivatives have been studied using molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. These studies are crucial for predicting the pharmacokinetic profile and understanding the molecular interactions of potential pharmaceuticals (Rehwald et al., 2000).
Antioxidant Properties
- Some derivatives of this compound have shown significant antioxidant abilities, indicating their potential use in combating oxidative stress-related diseases (Dovbnya et al., 2022).
Antimicrobial Applications
- Research has also explored the synthesis of novel compounds with potential antimicrobial properties. This includes the preparation of pyridazin, thienopyridazine, and pyrimidothienopyridazine derivatives, highlighting the compound's relevance in developing new antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-27-15-6-9-18(28-2)17(12-15)23-21(26)13-31-22-10-7-16(24-25-22)14-5-8-19(29-3)20(11-14)30-4/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUQPSBRIAVZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2606379.png)
![3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2606380.png)
![3-((4-ethylphenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2606382.png)
![2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2606384.png)




![5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2606393.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2606394.png)
![4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2606395.png)
![3-Tert-butyl-6-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2606397.png)
